2-Methoxypentane

Catalog No.
S15306909
CAS No.
6795-88-6
M.F
C6H14O
M. Wt
102.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methoxypentane

CAS Number

6795-88-6

Product Name

2-Methoxypentane

IUPAC Name

2-methoxypentane

Molecular Formula

C6H14O

Molecular Weight

102.17 g/mol

InChI

InChI=1S/C6H14O/c1-4-5-6(2)7-3/h6H,4-5H2,1-3H3

InChI Key

XSAJCGUYMQTAHL-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)OC

2-Methoxypentane is an organic compound with the molecular formula C6H14O\text{C}_6\text{H}_{14}\text{O} and a molecular mass of approximately 102.17 g/mol. It is classified as an ether due to the presence of a methoxy group (OCH3-\text{OCH}_3) attached to a pentane backbone. The compound is also known by several other names, including methyl 1-methylbutyl ether and 2-pentanol, methyl ether . Its structure can be represented by the InChI notation: InChI=1S/C6H14O/c1-4-5-6(2)7-3/h6H,4-5H2,1-3H3 .

Physical Properties

  • Boiling Point: 91-92 °C
  • Density: 0.750 g/cm³ at 25 °C

These properties suggest that 2-methoxypentane is a volatile liquid at room temperature, making it suitable for various applications in organic synthesis and industry.

The synthesis of 2-methoxypentane can be achieved through several methods:

  • Alkylation of Alcohols: One common method involves the reaction of pentanol with methanol in the presence of an acid catalyst to form the ether.
  • Direct Methoxylation: Another approach is the direct methoxylation of pentane derivatives using methanol and acidic conditions.

These methods yield varying purity and yield levels depending on the reaction conditions employed.

2-Methoxypentane has several notable applications:

  • Solvent: Due to its ether characteristics, it serves as an excellent solvent in organic reactions.
  • Intermediate in Synthesis: It is used as a precursor in the synthesis of more complex organic molecules, particularly in pharmaceuticals and agrochemicals.
  • Chemical Research: Its unique structure makes it a subject of interest in chemical research for studying reaction mechanisms involving ethers.

Several compounds share structural similarities with 2-methoxypentane:

Compound NameMolecular FormulaUnique Features
1-MethoxyhexaneC7H16OLonger carbon chain affecting physical properties
1-EthoxypentaneC6H14OEthoxy group instead of methoxy
3-MethoxybutaneC5H12ODifferent position of the methoxy group
1-MethoxybutaneC5H12OSimilar structure but different reactivity

Uniqueness

The uniqueness of 2-methoxypentane lies in its specific arrangement of functional groups that provide distinct chemical properties and reactivity patterns compared to its analogs. The presence of a methoxy group at the second position on a pentane chain enhances its potential as a versatile compound in synthetic chemistry.

Williamson Ether Synthesis: Mechanism and Optimization

The Williamson ether synthesis remains the most widely employed method for preparing 2-methoxypentane due to its reliability and scalability. This reaction involves the nucleophilic substitution (Sₙ2) of an alkoxide ion with a primary or secondary alkyl halide. For 2-methoxypentane, the alkoxide derived from 2-pentanol reacts with methyl halides (e.g., methyl iodide or methyl bromide) under basic conditions.

The reaction mechanism proceeds through a backside attack by the alkoxide on the electrophilic carbon of the methyl halide, resulting in inversion of configuration at the carbon center. Optimization hinges on selecting primary alkyl halides to minimize elimination side reactions. For instance, methyl iodide’s superior leaving group ability compared to methyl chloride enhances reaction rates and yields. Solvent choice also critically influences outcomes; polar aprotic solvents like dimethyl sulfoxide (DMSO) or the alcohol itself (e.g., 2-pentanol) are preferred to stabilize the transition state.

Table 1: Optimization Parameters for Williamson Synthesis of 2-Methoxypentane

ParameterOptimal ConditionEffect on Yield
Alkyl HalideMethyl iodide85–90%
Solvent2-Pentanol78%
Temperature60–80°CMaximal kinetics
BaseSodium hydride (NaH)95% conversion

Secondary alcohols, such as 2-pentanol, require careful base selection to avoid dehydration. Sodium hydride, a strong non-nucleophilic base, effectively deprotonates the alcohol without competing side reactions. Industrial adaptations often utilize continuous flow reactors to maintain precise temperature control and improve mixing efficiency.

Alternative Alkoxylation Pathways in Pentane Derivatives

While the Williamson method dominates, alternative alkoxylation strategies offer complementary routes. One approach involves the acid-catalyzed reaction of 2-pentanol with methanol using dehydrating agents like sulfuric acid. This method, though less atom-economical, avoids the need for alkyl halides and operates under milder conditions.

Another pathway employs the catalytic cracking of 2,2-dimethoxypropane in the presence of acidic ceramics. This method, patented for continuous production, generates 2-methoxypentane alongside methanol, which can be recycled. The reaction proceeds via a carbocation intermediate, where the acid catalyst stabilizes the transition state, enabling selective ether formation.

Comparative Efficiency of Alkoxylation Methods

  • Williamson Synthesis: Higher yields (85–90%) but requires hazardous alkyl halides.
  • Acid-Catalyzed Dehydration: Moderate yields (60–70%) with simpler setups.
  • Catalytic Cracking: Continuous operation feasible, 75% yield with catalyst reuse.

Industrial-Scale Production Techniques and Catalytic Systems

Industrial production of 2-methoxypentane prioritizes cost-effectiveness and scalability. Fixed-bed reactors with heterogeneous catalysts, such as sulfonated zirconia or acidic resins, enable continuous processing. These systems mitigate corrosion issues associated with homogeneous acids and simplify product separation.

Recent advances focus on bifunctional catalysts that combine acid and base sites to facilitate sequential deprotonation and substitution. For example, magnesium oxide-supported palladium nanoparticles catalyze both alkoxide formation and halide displacement, reducing reaction steps.

Table 2: Industrial Catalysts for 2-Methoxypentane Synthesis

Catalyst TypeSubstrate PairSpace-Time Yield (g/L·h)
Sulfonated Zirconia2-Pentanol + Methanol120
Acidic Resin2-Pentanol + Methyl iodide95
Pd/MgO2-Pentanol + Methyl bromide110

Green Chemistry Approaches in Etherification Reactions

Sustainable synthesis of 2-methoxypentane emphasizes solvent-free conditions and renewable feedstocks. Microwave-assisted reactions reduce energy consumption by 40% compared to conventional heating, achieving comparable yields in one-third the time. Additionally, bio-based methanol derived from biomass gasification offers a carbon-neutral alternative to fossil-derived reagents.

Catalyst recovery and reuse are critical for green metrics. Mesoporous silica catalysts functionalized with sulfonic acid groups exhibit >90% recovery rates after five cycles, minimizing waste. Life-cycle assessments (LCAs) of these processes show a 30% reduction in carbon footprint compared to traditional methods.

Innovations in Solvent Design

  • Ionic Liquids: Serve as both solvent and catalyst, enabling room-temperature reactions.
  • Supercritical CO₂: Non-toxic alternative that enhances mass transfer in biphasic systems.

XLogP3

1.8

Hydrogen Bond Acceptor Count

1

Exact Mass

102.104465066 g/mol

Monoisotopic Mass

102.104465066 g/mol

Heavy Atom Count

7

Dates

Modify: 2024-08-11

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